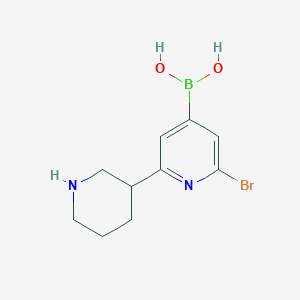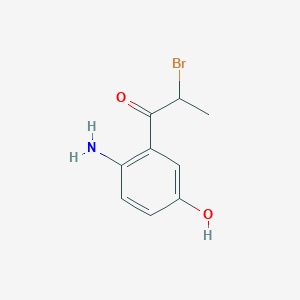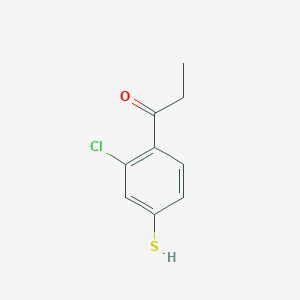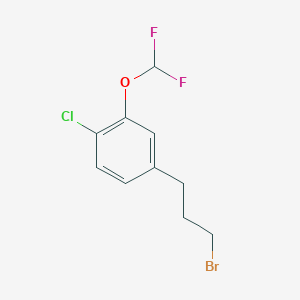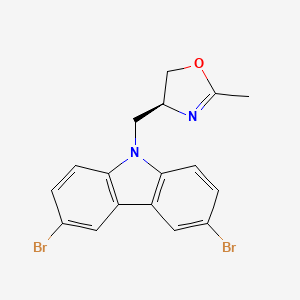
(S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a carbazole core substituted with dibromo groups and an oxazole ring, which contributes to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions, including bromination to introduce the dibromo groups.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the carbazole core with the oxazole ring under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and high-throughput screening to identify optimal reaction conditions.
化学反応の分析
Types of Reactions
(S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The dibromo groups in the carbazole core can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
(S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective properties and its ability to cross the blood-brain barrier.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used in studies related to neurogenesis and neurodegenerative diseases.
作用機序
The mechanism of action of (S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:
Neuroprotection: The compound protects developing neurons and mature neurons in models of neurogenesis and Parkinson’s disease.
Molecular Targets: It targets pathways involved in neuronal survival and regeneration, potentially involving modulation of oxidative stress and apoptosis.
類似化合物との比較
Similar Compounds
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine: Another neuroprotective compound with a similar carbazole core.
2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl phosphonic acid: A compound with similar structural features but different functional groups.
Uniqueness
(S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to its combination of a carbazole core with an oxazole ring, which imparts distinct chemical and biological properties. Its ability to cross the blood-brain barrier and its potential neuroprotective effects make it a valuable compound for further research and development.
特性
分子式 |
C17H14Br2N2O |
|---|---|
分子量 |
422.1 g/mol |
IUPAC名 |
(4S)-4-[(3,6-dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H14Br2N2O/c1-10-20-13(9-22-10)8-21-16-4-2-11(18)6-14(16)15-7-12(19)3-5-17(15)21/h2-7,13H,8-9H2,1H3/t13-/m0/s1 |
InChIキー |
QKOVODMIWAEANY-ZDUSSCGKSA-N |
異性体SMILES |
CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
正規SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


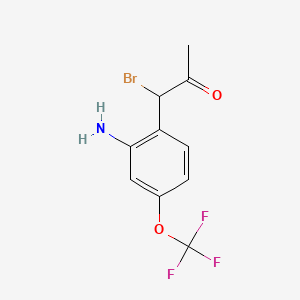
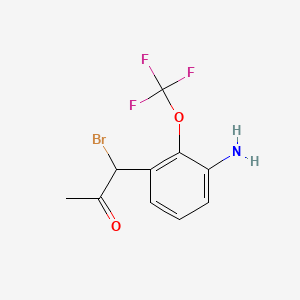
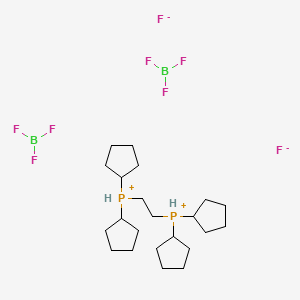
![3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14070670.png)

